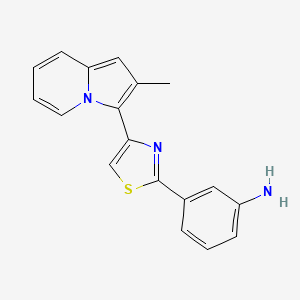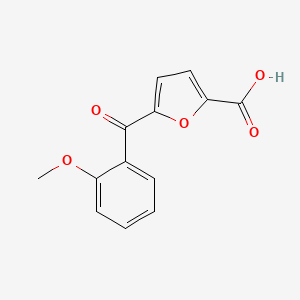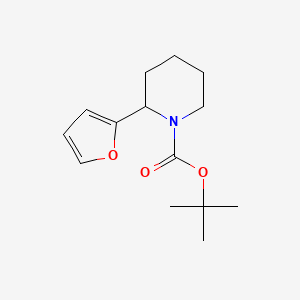
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline is a complex organic compound that features a unique structure combining an indolizine ring, a thiazole ring, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone.
Coupling Reaction: The final step involves coupling the indolizine and thiazole rings with an aniline derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indolizine and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. For example, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)phenylamine
- 4-(Thiazol-2-yl)aniline
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
Uniqueness
3-(4-(2-Methylindolizin-3-yl)thiazol-2-yl)aniline is unique due to the combination of the indolizine and thiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Propriétés
Formule moléculaire |
C18H15N3S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-[4-(2-methylindolizin-3-yl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H15N3S/c1-12-9-15-7-2-3-8-21(15)17(12)16-11-22-18(20-16)13-5-4-6-14(19)10-13/h2-11H,19H2,1H3 |
Clé InChI |
SEBPNNXKWRTHAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)C4=CC(=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)


![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)


![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)






![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)
